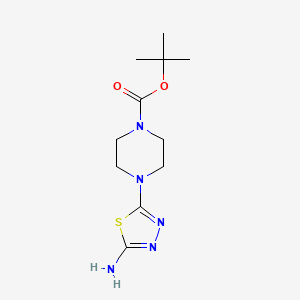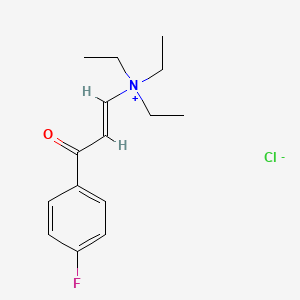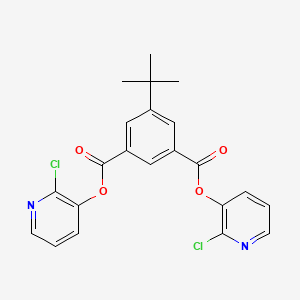
9-(2-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
Vue d'ensemble
Description
9-(2-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound characterized by the presence of a fluorobenzylidene group and multiple nitro groups attached to a fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene typically involves a multi-step process. One common method includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the condensation of the nitrated fluorene with 2-fluorobenzaldehyde under basic conditions to form the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the condensation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted fluorobenzylidene derivatives.
Applications De Recherche Scientifique
9-(2-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives
Mécanisme D'action
The mechanism of action of 9-(2-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. Additionally, the fluorobenzylidene group can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene: shares similarities with other nitro-substituted fluorenes and fluorobenzylidene derivatives.
2,4,5,7-tetranitrofluorene: Lacks the fluorobenzylidene group but has similar nitro substitution.
9-(2-chlorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzylidene group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. The fluorine atom enhances the compound’s ability to participate in specific chemical reactions and biological interactions .
Propriétés
IUPAC Name |
9-[(2-fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9FN4O8/c21-16-4-2-1-3-10(16)5-13-14-6-11(22(26)27)8-17(24(30)31)19(14)20-15(13)7-12(23(28)29)9-18(20)25(32)33/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDAHGRSPGGDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9FN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)




![N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3040854.png)
![N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3040855.png)


![1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one](/img/structure/B3040861.png)

![2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate](/img/structure/B3040863.png)
![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)
